molecular formula C9H10N2 B1453335 (4-Methylbenzyl)cyanamide CAS No. 98952-71-7

(4-Methylbenzyl)cyanamide

Cat. No. B1453335
CAS RN: 98952-71-7
M. Wt: 146.19 g/mol
InChI Key: AORXOALXSRJQEW-UHFFFAOYSA-N
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Description

(4-Methylbenzyl)cyanamide is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 .


Synthesis Analysis

The synthesis of cyanamides, including (4-Methylbenzyl)cyanamide, has diversified significantly in recent years . For instance, one method involves the reaction of thiazolidin-2-cyanamide and substituted benzyl bromide compounds in acetonitrile at room temperature . This reaction yields 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives in good yields .


Molecular Structure Analysis

The InChI code for (4-Methylbenzyl)cyanamide is 1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases.


Chemical Reactions Analysis

Cyanamides, including (4-Methylbenzyl)cyanamide, have been used in a variety of chemical reactions . They have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .


Physical And Chemical Properties Analysis

(4-Methylbenzyl)cyanamide is typically stored at refrigerated temperatures . It has a molecular weight of 146.19 .

Scientific Research Applications

Chemical Reactions and Properties

(4-Methylbenzyl)cyanamide has been studied for its reactivity and chemical properties. For instance, its reactions with nucleophiles have been investigated, revealing that it possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon, each with different reactivities to various nucleophiles. This understanding aids in predicting and controlling chemical reactions involving this compound (Ōae et al., 1983).

Photocatalysis Research

In the field of photocatalysis, (4-Methylbenzyl)cyanamide-related compounds have been explored. For example, studies have shown how electron accumulation in photocatalysts like cyanamide surface functionalized melon-type carbon nitride impacts charge recombination kinetics and the efficiency of hydrogen production. This research is crucial for enhancing the performance of water splitting photocatalysts, an area with significant implications for sustainable energy solutions (Yang et al., 2019).

Material Science and Catalysis

(4-Methylbenzyl)cyanamide-related compounds have been involved in material science and catalysis. For instance, cyanamide has been used in preparing metal-nitrogen-carbon oxygen reduction catalysts, with the resultant catalysts showing promising performance. This type of research is integral to the development of non-precious metal catalysts for fuel cell applications, which is a step towards more cost-effective and sustainable energy technologies (Chung et al., 2010).

Synthesis of Complex Molecules

(4-Methylbenzyl)cyanamide-related compounds have been used in the synthesis of complex molecules. This includes the synthesis of cyanamides from isoselenocyanates promoted by recyclable ionic liquid-supported hypervalent iodine(III) reagents. These syntheses offer environmentally benign ways to construct cyanamides, which are important intermediates in pharmaceutical and agrochemical industries (Li et al., 2015).

Safety And Hazards

The safety data sheet for (4-Methylbenzyl)cyanamide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . This trend is likely to continue as more sustainable and robust synthetic routes to these compounds are developed . The unique properties of cyanamides, including their ability to participate in a variety of chemical reactions, make them a promising area of research .

properties

IUPAC Name

(4-methylphenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXOALXSRJQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylbenzyl)cyanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Shestakov, AH Moustafa… - Journal of …, 2017 - Wiley Online Library
Pyridin‐2‐yl‐ and 4,6‐dimethylpyrimidin‐2‐yl‐cyanamides entered into an alkylation reaction in the form of sodium salts. Pyridin‐2‐yl cyanamide 2 was alkylated at endo‐nitrogen atom …
Number of citations: 19 onlinelibrary.wiley.com

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